Ethyl 6-methoxy-2-methyl-3-nitrobenzoate
CAS No.:
Cat. No.: VC13871118
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO5 |
|---|---|
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | ethyl 6-methoxy-2-methyl-3-nitrobenzoate |
| Standard InChI | InChI=1S/C11H13NO5/c1-4-17-11(13)10-7(2)8(12(14)15)5-6-9(10)16-3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | QMIYOURSYUGLDQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a benzoate ester backbone with three distinct substituents:
-
Methoxy group (-OCH₃) at the 6-position
-
Methyl group (-CH₃) at the 2-position
-
Nitro group (-NO₂) at the 3-position
This substitution pattern creates a sterically hindered aromatic system with electron-withdrawing (nitro) and electron-donating (methoxy) groups, influencing its reactivity and physicochemical behavior .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₁H₁₃NO₅, with a molecular weight of 239.22 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value | Source Analog |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₅ | Derived from |
| Molecular Weight | 239.22 g/mol | Calculated |
| Melting Point | ~60–65°C (estimated) | Compare with |
| Boiling Point | Not reported | — |
The melting point is extrapolated from methyl 2-methyl-3-nitrobenzoate (64°C) , adjusted for the ethyl ester and methoxy group’s effects.
Spectroscopic Data
While experimental spectra for this compound are unavailable, key signals can be predicted:
-
IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹), nitro NO₂ (~1520 and 1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
-
NMR (¹H):
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 6-methoxy-2-methyl-3-nitrobenzoate likely involves multi-step functionalization of a benzoic acid precursor. A plausible route, adapted from methodologies in , includes:
Step 1: Nitration of 2-Methyl-6-Methoxybenzoic Acid
Nitration introduces the nitro group at the 3-position. Using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) prevents over-nitration .
Step 2: Esterification
The carboxylic acid is converted to its ethyl ester via Fischer esterification (H₂SO₄ catalyst, ethanol reflux) .
Step 3: Purification
Crystallization or column chromatography isolates the target compound.
Process Optimization
Key parameters from analogous syntheses :
-
Nitration: Maintain temperatures below 10°C to avoid byproducts.
-
Esterification: Use excess ethanol to drive equilibrium.
Physicochemical Properties
Solubility
Predicted solubility profiles:
-
Polar solvents: Soluble in methanol, ethanol, ethyl acetate .
-
Nonpolar solvents: Limited solubility in hexane or toluene.
Stability
-
Thermal: Decomposes above 150°C (estimated).
-
Hydrolytic: Susceptible to base-catalyzed ester hydrolysis .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitrobenzoate esters are precursors in drug synthesis. For example, the patent CN113072441A highlights methoxy-substituted benzoates as intermediates for anti-inflammatory agents.
Agrochemicals
Similar compounds serve as building blocks for herbicides and fungicides, leveraging the nitro group’s reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume